1-(4-羟基苯基)-3-苯基脲

描述

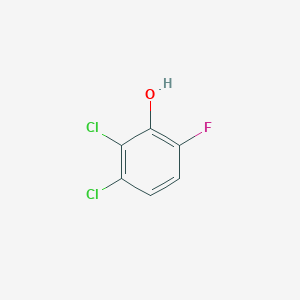

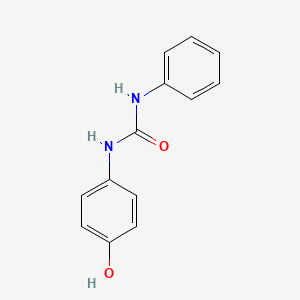

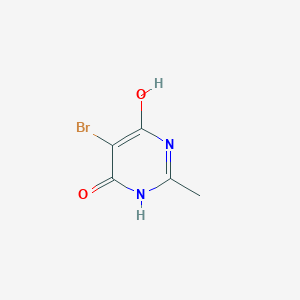

1-(4-Hydroxyphenyl)-3-phenylurea, also known as Phenylhydroxyurea, is a chemical compound that has been extensively studied for its potential applications in the field of medicine and pharmaceuticals. Its unique chemical structure and properties have made it a promising candidate for the development of new drugs and treatments for various diseases.

科学研究应用

晶体结构和除草剂性质

类似苯基脲化合物(如苯基脲类除草剂metobromuron)的晶体结构已被研究,以了解它们的性质。这些研究揭示了分子间的相互作用,如氢键和弱的C-H⋯π相互作用,这些相互作用有助于它们的稳定性和除草活性 (Kang, Kim, Kwon & Kim, 2015)。

环境降解和催化

苯基脲类化合物,包括1-(4-羟基苯基)-3-苯基脲,常常面临环境降解挑战。对类似化合物(如二乌隆)的研究表明,低分子量腐殖酸类化合物可以催化它们的降解,为环境修复技术提供了见解 (Salvestrini, 2013)。

水溶液中的转化

对1-(4-羟基苯基)-3-苯基脲的类似物芬隆的研究显示,在水溶液中在羟基和碳酸盐自由基的影响下,它会发生转化。这项研究有助于了解苯基脲类除草剂在水中的行为,这对评估环境影响和安全性至关重要 (Mazellier, Busset, Delmont & de Laat, 2007)。

抗菌活性

对结构类似于1-(4-羟基苯基)-3-苯基脲的化合物(如1-(4-羟基苯基)-3-苯基丙-2-烯-1-酮)的研究表明具有显著的抗菌活性。这项研究将这些化合物的潜在应用扩展到医药和抗菌用途 (Deghady, Hussein, Alhamzani & Mera, 2021)。

合成和分析

对类似化合物的合成和分析研究提供了有关1-(4-羟基苯基)-3-苯基脲的化学行为和稳定性的宝贵信息。这包括对它们的水解、分子结构和与其他化学物质的相互作用的研究 (O'Connor & Barnett, 1973)。

环境命运和降解

了解苯基脲类除草剂的环境命运至关重要。对细菌共生体降解类似化合物的研究揭示了它们在自然界降解过程中所涉及的过程,这对环境管理和污染控制至关重要 (Zhang, Hang, Hu, Chen, Zhou, Chen & Jiang, 2018)。

作用机制

Target of Action

For instance, 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, a compound with a similar structure, has been found to inhibit SARS-CoV-2 by targeting the nucleocapsid protein . Another compound, 4-hydroxyphenylpyruvate dioxygenase (HPPD), is a relevant target protein for therapeutic and agrochemical research . It is an iron-dependent enzyme, and its inhibition has very different effects on plants and animals .

Mode of Action

For instance, HPPD inhibitors focus on controlling susceptible plants through various biochemical means . Depending upon the specific mode of action at work, it may involve a plant enzyme or a biological system that the herbicide may interrupt, thus injuring or disrupting the regular plant growth and development and causing eventual plant death .

Biochemical Pathways

For instance, the biocatalytic conversion of hydroxycinnamic acids into high-value molecules involves several biochemical pathways . Another study found that the metabolic pathways for the production of heterologous target chemicals in chassis organisms could be enumerated .

Pharmacokinetics

For instance, a compound called Piceol, which is used in the synthesis of several pharmaceutical drugs, has been found to have better anti-tumor activity, higher bioavailability, and superior stability than curcumin .

Result of Action

For instance, a compound called 1,7-Bis-(4-hydroxyphenyl)-1-heptene-3,5-dione (BHHD) showed remarkable results against SARS-CoV-2 .

Action Environment

For instance, the presence and recalcitrance nature of aromatic compounds are a matter of great concern due to their toxicity and persistence in the environment .

属性

IUPAC Name |

1-(4-hydroxyphenyl)-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-12-8-6-11(7-9-12)15-13(17)14-10-4-2-1-3-5-10/h1-9,16H,(H2,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIXCWKOADUVSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403399 | |

| Record name | 4-(N'-phenylureido)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Hydroxyphenyl)-3-phenylurea | |

CAS RN |

2298-29-5 | |

| Record name | 4-(N'-phenylureido)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Methoxyethyl)amino]nicotinic acid](/img/structure/B1335193.png)

![2-amino-3-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335213.png)

![2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic Acid](/img/structure/B1335232.png)